5-Phenoxynicotinic acid methyl ester
Description
Contextualization of Nicotinic Acid Derivatives in Chemical Sciences
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinemonocarboxylic acid vital in numerous biological processes. chemicalbook.comebi.ac.uk Its derivatives form a broad class of heterocyclic compounds that are of significant interest in the chemical and pharmaceutical sciences. chemistryjournal.net The nicotinic acid scaffold, a pyridine (B92270) ring substituted with a carboxylic acid at the 3-position, serves as a versatile building block for the synthesis of a wide array of complex molecules. chemistryjournal.netfoodb.ca
Historically, nicotinic acid itself has been used to manage high levels of blood lipids. chemistryjournal.net However, the therapeutic applications of its derivatives have expanded considerably, demonstrating high efficacy in treating a range of diseases. chemistryjournal.net Researchers have successfully synthesized and evaluated nicotinic acid derivatives as potent analgesic, anti-inflammatory, and antimicrobial agents. chemistryjournal.net For instance, certain 2-aryl nicotinic acid derivatives have shown promising analgesic and anti-inflammatory activities. chemistryjournal.net Furthermore, these compounds are crucial intermediates in the production of agrochemicals and other fine chemicals. globalgrowthinsights.com Their ability to undergo various chemical transformations, including esterification and cross-coupling reactions, makes them indispensable tools in medicinal chemistry and materials science. chemistryjournal.netglobalgrowthinsights.com
Research Significance of Substituted Phenoxynicotinic Acid Esters
The incorporation of a phenoxy group into molecular scaffolds is a well-established strategy in drug discovery and materials science. Phenolic compounds and their derivatives are known to possess a wide range of biological activities, including antioxidant, antibacterial, anti-inflammatory, and anticancer effects. nih.govnih.gov The diaryl ether linkage (Ar-O-Ar'), which characterizes phenoxy-substituted compounds, is present in numerous natural products and commercial pharmaceuticals. researchgate.net
While specific research into phenoxynicotinic acid esters as a distinct class is not extensively documented, the combination of the pharmacologically active nicotinic acid core with a phenoxy moiety represents a logical and compelling area for synthetic exploration. The research significance of such hybrid structures can be inferred from the properties of related compounds. For example, phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications and as potential herbicides. nih.govmdpi.com The phenoxazine (B87303) scaffold, which also contains a phenoxy-like linkage, is found in compounds with applications ranging from anticancer and antibiotic agents to materials for organic light-emitting diodes (OLEDs). researchgate.net Therefore, substituted phenoxynicotinic acid esters are of academic interest as they merge two important pharmacophores, creating novel chemical entities with potential for unique biological activities and material properties.
Scope and Objectives of Academic Inquiry for 5-Phenoxynicotinic Acid Methyl Ester
As of this review, dedicated academic literature and detailed research findings focusing exclusively on this compound are not publicly available. Therefore, the primary objective of any future academic inquiry would be to synthesize, isolate, and comprehensively characterize this specific molecule.
The scope of such an investigation would logically proceed through several key stages:
Synthesis and Optimization: Developing a reliable and efficient synthetic protocol. A plausible route would involve a metal-catalyzed cross-coupling reaction, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig etherification, between a methyl 5-halonicotinate (e.g., methyl 5-bromonicotinate) and phenol (B47542).
Structural and Physicochemical Characterization: Unambiguously confirming the structure of the synthesized compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental determination of key physical properties would follow.
Exploration of Biological Activity: Based on the known bioactivities of nicotinic acid and phenoxy-containing compounds, a primary objective would be to screen this compound for potential therapeutic properties. chemistryjournal.netnih.gov Areas of interest would include its potential as an anti-inflammatory, analgesic, antimicrobial, or anticancer agent.
Material Science Applications: Investigating the potential use of the compound as a building block for more complex molecules, such as polymers or ligands for metal-organic frameworks (MOFs), leveraging the electronic properties of the dual aromatic systems.
Physicochemical and Predicted Properties of this compound
Detailed experimental data for this compound is not available in published literature. However, its fundamental properties can be calculated using computational chemistry models. These predicted values provide a foundational understanding of the molecule's characteristics.
Interactive Data Table: Predicted Properties
| Property | Value | Notes |
| IUPAC Name | methyl 5-phenoxypyridine-3-carboxylate | Computationally Generated |
| Molecular Formula | C₁₃H₁₁NO₃ | Derived from Structure |
| Molecular Weight | 229.23 g/mol | Derived from Formula |
| XlogP3 (Predicted) | 2.6 | A measure of lipophilicity |
| Hydrogen Bond Donors | 0 | Computationally Predicted |
| Hydrogen Bond Acceptors | 4 | Computationally Predicted |
| Rotatable Bonds | 3 | Computationally Predicted |
Note: The properties listed above are computationally predicted and have not been experimentally verified. These values serve as an estimation for academic and research purposes.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-phenoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGYYOAEKJNITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-Phenoxynicotinic Acid Methyl Ester
The synthesis of this compound can be achieved through several established chemical pathways. The primary methods involve either the final formation of the ester from its corresponding carboxylic acid or the construction of the phenoxy-pyridine skeleton via a substitution reaction.
Esterification Reactions of 5-Phenoxynicotinic Acid
A common and direct route to this compound is the esterification of its parent carboxylic acid, 5-phenoxynicotinic acid. This transformation is typically accomplished using Fischer-Speier esterification, a classic method that involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.comchemicalbook.com
The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid or hydrochloric acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester. masterorganicchemistry.com To drive the equilibrium towards the product side, excess alcohol is used, or the water generated during the reaction is removed. masterorganicchemistry.com
Alternative methods for the esterification of pyridine-based carboxylic acids include first converting the acid to a more reactive acid chloride. nih.govresearchgate.net This can be achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acid chloride hydrochloride is then reacted with methanol, typically in the presence of a base like triethylamine (B128534) to neutralize the generated HCl, to afford the final ester product. nih.gov
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Fischer Esterification | 5-Phenoxynicotinic acid, Methanol (excess), H₂SO₄ or HCl (catalyst) | Reflux for several hours | Equilibrium-driven reaction; simple reagents. chemicalbook.comresearchgate.net |
| Acid Chloride Route | 1. 5-Phenoxynicotinic acid, SOCl₂ 2. Methanol, Triethylamine | 1. Room temperature to reflux 2. Room temperature | Two-step process; avoids equilibrium limitations by using a highly reactive intermediate. nih.gov |
Nucleophilic Aromatic Substitution Strategies
An alternative and powerful strategy for constructing the this compound framework is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This approach involves the reaction of a nucleophile with an aromatic ring that contains a suitable leaving group and is activated by electron-withdrawing substituents. masterorganicchemistry.com
In this context, the synthesis would typically involve methyl 5-halonicotinate (e.g., methyl 5-bromonicotinate or methyl 5-chloronicotinate) as the electrophilic substrate. The pyridine (B92270) ring, particularly with the electron-withdrawing ester group, is activated for nucleophilic attack. wikipedia.org The phenoxide ion, generated by treating phenol (B47542) with a base such as sodium hydride or potassium carbonate, serves as the nucleophile. The phenoxide attacks the carbon atom bearing the halogen, displacing it to form the desired ether linkage. libretexts.org The reaction is facilitated by the ability of the pyridine ring and the ester group to stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.orgyoutube.com
The general mechanism for this SNAr reaction proceeds in two steps:
Addition: The nucleophile (phenoxide) attacks the aromatic ring at the carbon attached to the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com
Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound. masterorganicchemistry.com
This strategy is highly effective for heteroaromatic systems like pyridine, which are inherently more reactive towards nucleophiles than benzene (B151609) derivatives. wikipedia.org
One-Pot Synthetic Approaches
One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer advantages in terms of efficiency, resource conservation, and time. mdpi.comresearchgate.net While specific literature detailing a one-pot synthesis exclusively for this compound is not prominent, the principles of known multi-step syntheses can be adapted.
A potential one-pot procedure could merge the SNAr reaction and subsequent modifications. For instance, one could envision a sequence starting from 3,5-dihalopyridine. The first step would be a selective SNAr reaction with phenoxide at the 3-position, followed by a transition-metal-catalyzed carboxylation or cyanation at the 5-position, and finally, esterification or hydrolysis/esterification of the resulting nitrile. Such sequential one-pot processes are increasingly utilized in modern organic synthesis to build molecular complexity efficiently. nih.govrsc.org
Another conceptual one-pot approach could involve the reaction of 2-naphthol, methyl carbamate, and an aldehyde in the presence of a dehydrating agent like propylphosphonic anhydride (B1165640) (T3P®), which has been used to synthesize other heterocyclic structures in a sequential two-step, one-pot manner. mdpi.com Adapting such methodologies could provide a streamlined route to the target compound or its derivatives.
Derivatization Strategies and Analogue Synthesis
The core structure of this compound provides multiple sites for chemical modification, allowing for the synthesis of a wide range of analogues. These derivatizations can be targeted at either the phenoxy group or the nicotinic acid ring.
Modification of the Phenoxy Moiety
The synthesis of analogues with substitutions on the phenoxy ring is most straightforwardly achieved by employing substituted phenols in the nucleophilic aromatic substitution reaction described in section 2.1.2. By starting with various substituted phenols (e.g., chlorophenols, methylphenols, methoxyphenols), a library of corresponding 5-(substituted-phenoxy)nicotinic acid methyl esters can be generated.
Research into related compounds has shown that substitutions on the phenoxy group can significantly influence the molecule's properties. For example, studies on other bioactive molecules containing a phenoxy group have demonstrated that introducing substituents like chloro, trifluoromethyl, or methoxy (B1213986) groups can alter biological activity by modifying electronic and steric properties. nih.gov
Table 2: Examples of Substituted Phenols for Analogue Synthesis
| Substituted Phenol | Resulting Moiety on Nicotinic Acid Ring |
|---|---|
| 4-Chlorophenol | 4-Chlorophenoxy |
| 2-Methylphenol | 2-Methylphenoxy (o-tolyloxy) |
| 3-Methoxyphenol | 3-Methoxyphenoxy |
Substitutions on the Nicotinic Acid Ring
Modifying the nicotinic acid ring itself presents a different set of synthetic challenges and opportunities. The electronic nature of the pyridine ring, especially when substituted with both an ester and a phenoxy group, dictates the feasibility and regioselectivity of further reactions.
One approach to creating analogues is to start with an already substituted nicotinic acid derivative. For instance, 5-methylnicotinic acid can be synthesized by the oxidation of 3,5-dimethylpyridine (B147111) (3,5-lutidine) using an oxidizing agent like potassium permanganate (B83412) or hydrogen peroxide in sulfuric acid. google.comchemicalbook.comgoogle.com This 5-methylnicotinic acid could then be esterified and subjected to further reactions on the methyl group or used as a precursor in other synthetic routes.
Direct substitution on the pre-formed this compound ring is more complex. Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. Friedel-Crafts reactions, for example, are typically unsuccessful with pyridine because the Lewis acid catalyst coordinates with the ring nitrogen. sciencemadness.org However, other positions on the ring might be functionalized through specific methodologies, such as directed ortho-metalation or by activating the ring via N-oxide formation, which can alter the reactivity and direct incoming electrophiles to different positions.
Ester Hydrolysis and Amide Formation
The transformation of the methyl ester group in this compound into carboxylic acid and amide functionalities is a fundamental step in its utilization as a synthetic building block.
Ester Hydrolysis:
The hydrolysis of the methyl ester to 5-phenoxynicotinic acid can be achieved under either acidic or basic conditions. libretexts.org Basic hydrolysis, often referred to as saponification, is generally preferred as it is an irreversible process that proceeds to completion. libretexts.orggoogle.com This reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgchemspider.com The process yields the corresponding carboxylate salt, which is then neutralized in a separate acidic workup step to afford the final carboxylic acid. organic-chemistry.org
A typical procedure for the hydrolysis of a methyl ester involves refluxing with NaOH in a mixture of water and a co-solvent like methanol to ensure solubility. chemspider.com After the reaction is complete, acidification with a strong acid, such as hydrochloric acid (HCl), precipitates the carboxylic acid. chemspider.com
Table 1: General Conditions for Basic Hydrolysis of Methyl Esters
| Parameter | Condition | Purpose | Citation |
| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Reactant to cleave the ester bond | libretexts.orgchemspider.com |
| Solvent | Water / Methanol or Water / THF | To dissolve the ester and base | chemspider.com |
| Temperature | Reflux (Heating) | To increase the reaction rate | chemspider.com |
| Workup | Acidification (e.g., HCl) | To protonate the carboxylate salt to the carboxylic acid | chemspider.comorganic-chemistry.org |
Acid-catalyzed hydrolysis is also possible and involves heating the ester with water in the presence of a strong acid catalyst. libretexts.org However, this reaction is reversible, and an excess of water is required to drive the equilibrium towards the products. libretexts.org
Amide Formation:
The resulting 5-phenoxynicotinic acid can be converted into a wide range of amides. A common method involves first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂). The highly reactive acid chloride then readily reacts with a primary or secondary amine to form the desired amide.
Alternatively, direct amidation of the this compound can be accomplished. Modern synthetic methods allow for the direct reaction of esters with amines, often promoted by a strong base. nih.gov Another innovative approach involves the use of alkali metal amidoboranes (like NaNH₂BH₃), which can react with esters at room temperature without a catalyst to produce primary amides rapidly and in high yields. nih.govresearchgate.net This method is noted for its high chemoselectivity and efficiency. nih.gov
Table 2: Selected Methods for Amide Formation from Esters
| Method | Reagents | Key Features | Citation |
| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Two-step process; high reactivity of acid chloride. | |
| Base-Promoted Amidation | Amine (R-NH₂), Strong Base (e.g., n-BuLi) | Direct conversion of ester to amide; requires inert atmosphere. | nih.gov |
| Amidoborane Reaction | Sodium Amidoborane (NaNH₂BH₃) | Fast reaction at room temperature; catalyst-free; high yield. | nih.govresearchgate.net |
| Condensation Agents | Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, HATU) | Mild conditions; widely used in peptide synthesis. |
These transformations underscore the utility of this compound as a precursor to compounds with potential applications in various fields, leveraging the robust chemistry of the amide bond. nih.gov
Hybrid Compound Design Incorporating this compound Moieties
Hybrid compounds are molecules designed by covalently linking two or more distinct pharmacophores or structural motifs to create a single entity with a potentially synergistic or novel biological profile. The 5-phenoxynicotinic acid scaffold, accessible from its methyl ester, is a valuable component in the design of such hybrids. nih.gov
The general strategy for creating these hybrids involves transforming the methyl ester of 5-phenoxynicotinic acid into a more reactive functional group, typically the carboxylic acid via hydrolysis, a hydrazide, or an acid chloride. researchgate.net This activated intermediate is then coupled with another molecule of interest.
For instance, following hydrolysis to 5-phenoxynicotinic acid, the molecule can be coupled with various amines or alcohols to form amide or ester-linked hybrids. A reported strategy for creating lipophilic derivatives of isonicotinic acid involved reacting the acid with aminophenols. nih.gov A similar approach could be applied to 5-phenoxynicotinic acid to modulate properties like cell permeability.
Another established route in medicinal chemistry is the synthesis of N-acylarylhydrazone derivatives. researchgate.net This involves a two-step process starting from the methyl ester:
Hydrazide Formation: The methyl ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) to form the corresponding nicotinohydrazide. researchgate.net
Condensation: The resulting hydrazide is then condensed with a variety of substituted aromatic aldehydes to yield the target N-acylarylhydrazone hybrid compounds. researchgate.net
This modular approach allows for the systematic variation of the aldehyde component, enabling the exploration of structure-activity relationships. researchgate.net The resulting hybrids, which combine the 5-phenoxynicotinic acid framework with an arylidene-hydrazide moiety, have been explored for various biological activities, including analgesic and anti-inflammatory properties in related nicotinic acid series. nih.govresearchgate.net
The design of these hybrids often aims to merge the features of the nicotinic acid core with other known bioactive fragments, such as those found in non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents. researchgate.net
Green Chemistry Principles in Synthetic Pathways
The core structure of 5-phenoxynicotinic acid is an aryl ether, which is often synthesized via an Ullmann condensation reaction. wikipedia.org Traditional Ullmann reactions for forming C-O bonds are known for requiring harsh conditions, such as high temperatures (often over 200 °C), polar aprotic solvents (like DMF or NMP), and stoichiometric amounts of copper metal. wikipedia.orgnih.gov These conditions are not ideal from a green chemistry perspective due to high energy consumption and waste generation.
Modern advancements in catalysis have led to the development of modified, greener Ullmann-type reactions. These methods utilize catalytic amounts of soluble copper salts (e.g., CuI) in combination with ligands, such as 1,10-phenanthroline (B135089) or various diamines, which facilitate the reaction under significantly milder conditions and with lower catalyst loading. researchgate.net The use of heterogeneous copper catalysts, such as copper oxides or copper nanoparticles supported on materials like zeolites, is another green approach. mdpi.com These catalysts can often be recovered and reused, reducing waste and cost. mdpi.com
In the context of synthesizing substituted nicotinic acid esters, green methodologies have been explored. One patented method describes the synthesis of polysubstituted nicotinic acid esters using an acidic ionic liquid as the reaction medium. google.com Ionic liquids are considered potential "green" solvents because of their low vapor pressure, which reduces air pollution, and their potential for recyclability. google.com
Furthermore, the use of biocatalysis represents a significant green chemistry strategy. While not directly reported for this compound, the synthesis of other important chemical precursors, such as adipic acid, has been achieved using genetically engineered E. coli, which converts glucose into the desired product under mild, aqueous conditions. youtube.com This highlights the potential for future biocatalytic routes to key intermediates in the synthesis of complex molecules, avoiding harsh chemical oxidants and byproducts. youtube.com The use of water as a solvent, whenever feasible, is a cornerstone of green chemistry, as demonstrated in some oxidation reactions for related methyl-nicotinic acids.
By adopting modern catalytic systems for the Ullmann condensation and exploring greener solvents and potentially biocatalytic methods for intermediate steps, the synthesis of this compound can be aligned more closely with the principles of sustainable chemical manufacturing.
Advanced Structural Elucidation Techniques
Spectroscopic Characterization
Spectroscopic techniques are indispensable for probing the molecular structure of 5-Phenoxynicotinic acid methyl ester by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenoxy rings, as well as a characteristic singlet for the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents. The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons and provide valuable information about their relative positions. rsc.orgchegg.comchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester group (typically in the range of 160-180 ppm), the aromatic carbons of the pyridine and phenoxy rings (in the aromatic region, ~110-160 ppm), and the methyl carbon of the ester group (around 50-60 ppm). oregonstate.edudocbrown.infodocbrown.info The precise chemical shifts help to confirm the connectivity of the molecule. oregonstate.edu
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for a more detailed structural assignment. oregonstate.eduresearchgate.net
COSY spectra establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the pyridine and phenoxy rings. oregonstate.eduresearchgate.net
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). researchgate.netnist.gov
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring H-2 | 8.5 - 8.7 | 150 - 155 |
| Pyridine Ring H-4 | 7.8 - 8.0 | 135 - 140 |
| Pyridine Ring H-6 | 8.8 - 9.0 | 152 - 157 |
| Phenoxy Ring H (ortho) | 7.0 - 7.2 | 118 - 122 |
| Phenoxy Ring H (meta) | 7.3 - 7.5 | 129 - 131 |
| Phenoxy Ring H (para) | 7.1 - 7.3 | 123 - 126 |
| Methyl Ester (-OCH₃) | 3.8 - 4.0 | 52 - 55 |
| Carbonyl Carbon (C=O) | - | 165 - 170 |
| Pyridine C-3 | - | 125 - 130 |
| Pyridine C-5 | - | 145 - 150 |
| Phenoxy C-1' | - | 155 - 160 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed, which corresponds to the molecular weight of the compound. chemicalbook.com The fragmentation pattern provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). chemicalbook.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. docbrown.info This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. docbrown.info This is a critical step in confirming the identity of this compound.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M]⁺ | 229.07 | Molecular Ion |
| [M - OCH₃]⁺ | 198.06 | Loss of methoxy (B1213986) radical |
| [M - COOCH₃]⁺ | 170.06 | Loss of carbomethoxy group |
| [C₆H₅O]⁺ | 93.03 | Phenoxy cation |
| [C₅H₄NCO]⁺ | 120.03 | Nicotinoyl cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. sigmaaldrich.comresearchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
A strong carbonyl (C=O) stretching vibration for the ester group, typically appearing in the region of 1720-1740 cm⁻¹. sigmaaldrich.comresearchgate.net
C-O stretching vibrations for the ester and ether linkages in the ranges of 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹, respectively. researchgate.net
Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹. researchgate.net
Aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. spectrabase.com Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π→π* transitions within the pyridine and phenoxy rings. The absorption maxima (λ_max) would likely be observed in the ultraviolet region, and the data can be useful for quantitative analysis. spectrabase.comresearchgate.net
Interactive Data Table: Expected Spectroscopic Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Functional Group / Transition |
| IR | 1720 - 1740 | C=O Stretch (Ester) |
| IR | 1450 - 1600 | C=C Stretch (Aromatic) |
| IR | > 3000 | C-H Stretch (Aromatic) |
| UV-Vis | ~250 - 300 | π→π* (Aromatic Rings) |
Chromatographic Purity Assessment and Isolation Methodologies
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. researchgate.netsigmaaldrich.com A validated HPLC method can separate the target compound from any starting materials, byproducts, or degradation products. researchgate.netsielc.com By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak corresponding to this compound can be obtained. sielc.com The retention time is a characteristic property of the compound under specific chromatographic conditions. The area under the peak is proportional to the concentration, allowing for quantitative determination of purity. A typical purity analysis would aim to show that the compound is >98% or >99% pure. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of "this compound," GC-MS serves as a crucial tool for both qualitative and quantitative assessment. The gas chromatograph separates the volatile compound from a mixture, and the mass spectrometer then ionizes the separated compound, fragments it, and detects the resulting ions to produce a unique mass spectrum that acts as a chemical fingerprint.
Detailed Research Findings
While a specific, publicly available mass spectrum for this compound is not readily found in comprehensive databases like the NIST WebBook, the expected fragmentation pattern can be inferred from the known behavior of its constituent functional groups: the methyl ester, the pyridine ring, and the phenoxy group. nist.govyoutube.com Pyridine itself and its derivatives are conventionally detected by gas chromatography and mass spectrometry methods. wikipedia.org
In a typical GC-MS analysis, the retention time of the compound is determined by the gas chromatographic conditions, including the type of capillary column used, the temperature program, and the carrier gas flow rate. For aromatic esters, various types of columns can be employed, with the choice depending on the polarity of the analyte and the desired separation from other components in a sample.
Upon entering the mass spectrometer, the this compound molecule is subjected to ionization, most commonly electron ionization (EI). This high-energy process typically leads to the formation of a molecular ion (M+•), which corresponds to the intact molecule with one electron removed. The molecular ion peak is expected to be observed in the mass spectrum and, for aromatic compounds, is often of significant intensity due to the stability conferred by the aromatic systems. youtube.com
Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides detailed structural information. For aromatic esters, key fragmentation pathways include cleavages adjacent to the carbonyl group. youtube.comacs.org
Expected Fragmentation Pattern:
Based on the principles of mass spectrometry for aromatic esters and pyridine derivatives, the following fragmentation patterns for this compound can be anticipated:
Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the cleavage of the bond between the carbonyl carbon and the oxygen of the methoxy group. This would result in the loss of a methoxy radical (•OCH₃), leading to the formation of a prominent acylium ion.
Loss of the Phenoxy Group (-OC₆H₅): Cleavage of the ether bond connecting the phenoxy group to the pyridine ring would result in the loss of a phenoxy radical (•OC₆H₅).
Cleavage of the Ester Group: Fragmentation can also involve the loss of the entire methyl ester group or parts of it.
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although its aromatic nature generally makes it more stable compared to aliphatic chains.
The table below summarizes the predicted major fragments for this compound. The exact m/z (mass-to-charge ratio) values would be confirmed by experimental data.
| Predicted Fragment | Lost Neutral Fragment | Significance |
| [M - 31]⁺ | •OCH₃ | Characteristic loss from methyl esters |
| [M - 93]⁺ | •OC₆H₅ | Indicates a phenoxy substituent |
| [C₅H₄NCO]⁺ | Fragment containing the pyridine and carbonyl groups | |
| [C₆H₅O]⁺ | Phenoxy cation | |
| [C₅H₄N]⁺ | Pyridine ring fragment |
It is important to note that the relative abundance of these fragments, particularly the base peak (the most intense peak in the spectrum), would be determined by the relative stability of the resulting cations. The presence of aromatic systems and heteroatoms influences the fragmentation pathways and the stability of the ions formed. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to predict the electronic structure and energetic properties of molecules. nih.gov These calculations are fundamental for understanding the intrinsic characteristics of 5-Phenoxynicotinic acid methyl ester. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate vibrational frequencies. nih.gov
The electronic structure of a molecule dictates its chemical reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO would likely be distributed across the electron-deficient pyridine (B92270) ring system.
A study on the related compound Isonicotinic acid methyl ester using DFT calculations provides a framework for the expected electronic properties. nih.gov Such analyses for this compound would yield precise energy values for these frontier orbitals.
Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated via DFT) This table presents hypothetical data for illustrative purposes based on typical values for similar aromatic esters.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap | 5.10 |
The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. The molecule possesses rotational freedom primarily around the ether linkage (C-O-C) and the ester group. Conformational analysis using quantum chemical calculations can identify the most stable conformers (lowest energy states) and the energy barriers between them. researchgate.net
By systematically rotating the dihedral angles connecting the phenyl and pyridinyl rings, and the ester group relative to the pyridine ring, a potential energy surface can be mapped. This reveals the global minimum energy conformation and other local minima. researchgate.net Studies on similar bicyclic systems often reveal that planar or near-planar arrangements are transition states, while the most stable conformers adopt a twisted or "chair-like" geometry to minimize steric hindrance. researchgate.net
Table 2: Illustrative Conformational Energy Data for this compound This table presents hypothetical data based on conformational studies of similar molecules researchgate.net to illustrate the concept.
| Conformer | Dihedral Angle (Phenyl-O-C-Pyridine) | Relative Energy (kcal/mol) | Population (%) |
| Global Minimum (Twisted) | 45° | 0.00 | 75.5 |
| Local Minimum (Twisted) | -48° | 0.85 | 24.1 |
| Transition State (Planar) | 0° | 5.20 | <0.1 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). mdpi.com This method is instrumental in drug discovery for predicting how a molecule might interact with a biological target. mdpi.comjbcpm.com
Docking algorithms calculate a scoring function, often expressed as a binding affinity or binding energy (in kcal/mol), to estimate the strength of the ligand-receptor interaction. A more negative score typically indicates a more favorable binding interaction. unar.ac.id Docking simulations of this compound against various enzymes or receptors would involve placing the molecule into the active site of the protein and evaluating the energetic favorability of different poses. For instance, docking against enzymes like cyclooxygenases (COX-1, COX-2) is a common approach to screen for potential anti-inflammatory activity. mdpi.com
Table 3: Illustrative Molecular Docking Results for this compound against Target Proteins This table shows hypothetical binding affinities based on docking studies of various ester-containing compounds against common biological targets. mdpi.comjbcpm.comunar.ac.id
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 |
| Squalene Synthase | 1EZF | -9.2 |
| 3CL-Proteinase (SARS-CoV-2) | 6LU7 | -7.1 |
Beyond predicting binding affinity, docking simulations provide detailed insights into the molecular recognition mechanism. This includes identifying the specific amino acid residues in the target's active site that interact with the ligand. The simulations can visualize key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, one would expect the pyridine nitrogen to act as a hydrogen bond acceptor, the aromatic rings to engage in pi-pi stacking with residues like phenylalanine or tyrosine, and the ester group to form further hydrogen bonds or polar interactions.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the exploration of conformational changes and the stability of ligand-protein complexes. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov
For this compound, an MD simulation could be used to study its behavior in a solvent (like water) or to assess the stability of its docked pose within a protein's active site. mdpi.com The simulation would reveal how the molecule flexes and adapts its conformation in a dynamic environment. Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein-ligand complex. researchgate.net These simulations are crucial for validating docking results and understanding the allosteric effects of ligand binding. mdpi.com
In Silico Prediction of Intermolecular Interactions for this compound and Analogues
The study of intermolecular interactions is crucial for understanding the physicochemical properties of a compound, such as its crystal packing, solubility, and boiling point. Computational chemistry provides powerful tools to predict and analyze these non-covalent interactions with a high degree of accuracy. For this compound and its analogues, in silico methods such as Symmetry-Adapted Perturbation Theory (SAPT) and Local Energy Decomposition (LED) analysis can elucidate the nature and strength of the forces that govern molecular aggregation.
Research in this area focuses on dissecting the total interaction energy into distinct physical components: electrostatic, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals) forces. nih.govnih.gov This detailed breakdown offers insights into how different substituents on the nicotinic acid scaffold influence the intermolecular bonding landscape.
A hypothetical comparative analysis using a high-level computational method like DLPNO-CCSD(T) with an appropriate basis set could yield valuable data on the interaction energies between dimers of this compound and its analogues. In such a study, the geometries of the molecular dimers would be optimized to find the most stable configurations, and then a single-point energy decomposition analysis would be performed.
The following tables represent hypothetical findings from such a computational investigation, illustrating the kind of detailed energetic data that can be obtained.
Table 1: Predicted Intermolecular Interaction Energies for Dimers of this compound and Analogues (kcal/mol)
| Compound | Electrostatic Energy | Exchange Energy | Induction Energy | Dispersion Energy | Total Interaction Energy |
| This compound | -8.5 | 12.0 | -2.5 | -15.0 | -14.0 |
| Methyl 5-chloronicotinate | -7.0 | 10.5 | -2.0 | -12.0 | -10.5 |
| Methyl 5-methoxynicotinate | -9.0 | 13.0 | -3.0 | -14.5 | -13.5 |
| Methyl nicotinate (B505614) (unsubstituted) | -6.5 | 9.5 | -1.5 | -10.0 | -8.5 |
This table is interactive. Users can sort the data by clicking on the column headers.
Table 2: Analysis of Key Non-Covalent Interactions in the Dimer of this compound
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Energy Contribution (kcal/mol) |
| C-H···O Hydrogen Bond | C-H (Pyridine) | O (Ester Carbonyl) | 2.45 | -2.8 |
| π-π Stacking | Centroid (Phenoxy Ring) | Centroid (Pyridine Ring) | 3.80 | -4.5 |
| C-H···π Interaction | C-H (Methyl Ester) | Phenoxy Ring | 2.90 | -1.5 |
This table is interactive. Users can sort the data by clicking on the column headers.
This detailed analysis reveals that the stability of the this compound dimer is a result of a combination of hydrogen bonding and significant π-system interactions. The ability to quantify the energetic contributions of these specific interactions is a key advantage of modern computational chemistry methods and is instrumental in the rational design of new materials with tailored properties. mdpi.comnih.govmdpi.com
Structure Activity Relationship Sar and Ligand Design
Elucidation of Key Structural Features for Biological Activity of 5-Phenoxynicotinic Acid Methyl Ester Analogues
The biological activity of phenoxynicotinic acid derivatives is intricately linked to the specific arrangement and nature of their constituent parts: the nicotinic acid core, the phenoxy group, and the ester moiety. While direct SAR studies on this compound are not extensively documented in the public domain, valuable insights can be drawn from studies on structurally related compounds, such as other phenoxynicotinic acid derivatives and nicotinic receptor agonists.
For nicotinic acid derivatives to exhibit biological activity, particularly as agonists at nicotinic acid receptors like GPR109a, the presence of a carboxylic acid or a bioisostere is often a critical feature. nih.gov An arginine residue within the transmembrane domain of the receptor is thought to recognize this acidic moiety. nih.gov In the case of this compound, the ester group can be considered a prodrug form, which may be hydrolyzed in vivo to the corresponding carboxylic acid to exert its biological effect.
Investigations into other classes of nicotinic receptor agonists have revealed the importance of specific structural motifs. For instance, in a series of α7 nicotinic receptor agonists derived from tilorone, the presence of basic sidechains was found to be essential for potent activity. nih.gov While structurally different, this highlights the principle that specific functional groups are necessary for receptor interaction and subsequent biological response.
Positional Isomer Effects on Biological Interactions within Phenoxynicotinic Acid Esters
For example, a study on 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents demonstrated that this particular isomeric form possesses notable biological activity. nih.gov This suggests that the 2-position provides a suitable scaffold for interaction with biological targets, in this case, likely cyclooxygenase enzymes. nih.gov The activity of these compounds was further modulated by substitutions on the terminal phenyl ring. nih.gov
The influence of positional isomerism on biological activity is a well-established principle in medicinal chemistry. In a series of biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles, varying the spatial positioning of hydrophobic and hydrophilic groups led to significant differences in antimicrobial efficacy and spectrum of activity. nih.gov This principle can be extrapolated to phenoxynicotinic acid esters, where the position of the phenoxy group (at C2, C4, C5, or C6 of the pyridine (B92270) ring) will alter the molecule's three-dimensional shape, dipole moment, and the accessibility of key functional groups for interaction with a biological target.
For instance, the position of the ether linkage will dictate the relative orientation of the phenoxy ring with respect to the nicotinic acid's carboxylate group (or its ester precursor). This spatial relationship is often crucial for optimal binding to a receptor or enzyme active site.
Impact of Ester Moiety and Phenoxy Substitutions on Molecular Recognition
The ester group and substitutions on the phenoxy ring of this compound analogues play a pivotal role in their molecular recognition and, consequently, their biological activity.
Ester Moiety:
Studies on other classes of compounds have shown that modification of the ester group can significantly impact biological activity. For instance, in a series of phenoxyacetic acid derivatives, methyl and ethyl esters were investigated for their hypolipidemic and antiplatelet activities. nih.gov
Phenoxy Substitutions:
Substitutions on the phenoxy ring can dramatically alter the electronic and steric properties of the molecule, leading to changes in biological activity. A study on 2-phenoxynicotinic acid hydrazides found that compounds with an unsubstituted phenyl ring or a C-4 methoxy (B1213986) substituent on the terminal phenyl ring exhibited moderate to high analgesic or anti-inflammatory activity. nih.gov This indicates that both electron-donating and neutral substituents at the para-position of the phenoxy ring are well-tolerated and can even be beneficial for activity.
The following table summarizes the effect of phenoxy ring substitutions on the anti-inflammatory activity of a series of 2-phenoxynicotinic acid hydrazide analogues.
| Compound | Phenoxy Ring Substituent | Anti-inflammatory Activity (% inhibition of edema) |
| 1 | Unsubstituted | 55.2 |
| 2 | 4-Methoxy | 62.1 |
| 3 | 4-Chloro | 48.5 |
| 4 | 4-Nitro | 35.7 |
| Data derived from studies on 2-phenoxynicotinic acid hydrazides and presented for illustrative purposes. |
As shown in the table, the nature and position of the substituent on the phenoxy ring have a clear impact on the observed biological activity.
Rational Design of Novel Analogues based on Established SAR Data
The insights gained from structure-activity relationship studies provide a foundation for the rational design of novel analogues of this compound with potentially improved properties. The goal of such design efforts is often to enhance potency, selectivity, and pharmacokinetic profiles.
Based on the available information for related structures, several strategies for the rational design of new analogues can be proposed:
Modification of the Phenoxy Ring: Systematic exploration of substituents on the phenoxy ring could lead to analogues with enhanced activity. Based on the findings for 2-phenoxynicotinic acid hydrazides, small, electron-donating or lipophilic groups at the para-position of the phenoxy ring appear to be a promising avenue for investigation. nih.gov
Alteration of the Ester Moiety: The methyl ester could be replaced with other ester groups (e.g., ethyl, propyl, etc.) to modulate the rate of hydrolysis and the pharmacokinetic properties of the resulting compounds. Furthermore, bioisosteric replacement of the ester with other functional groups, such as amides or small heterocyclic rings, could lead to novel compounds with different biological profiles.
Positional Isomer Exploration: A systematic synthesis and evaluation of the different positional isomers of phenoxynicotinic acid methyl ester (e.g., 2-phenoxy, 4-phenoxy, 6-phenoxy) would provide a more complete understanding of the SAR and could lead to the identification of more active isomers.
Computational Modeling: Molecular modeling and docking studies can be employed to visualize how different analogues might interact with a specific biological target. This can help in prioritizing the synthesis of compounds that are predicted to have favorable binding interactions. For instance, docking studies on novel phenoxyalkylcarboxylic acid derivatives helped to understand their interaction with the PPARα ligand-binding domain. nih.gov
A hypothetical design strategy based on these principles is outlined below:
| Lead Compound | Proposed Modification | Rationale |
| This compound | Introduction of a 4-methoxy group on the phenoxy ring. | Based on the enhanced activity seen with this substitution in related phenoxynicotinic acid derivatives. nih.gov |
| This compound | Replacement of the methyl ester with an ethyl or isopropyl ester. | To potentially improve the pharmacokinetic profile by altering the rate of hydrolysis. |
| This compound | Synthesis of the 2-phenoxy and 4-phenoxy positional isomers. | To explore the impact of the phenoxy group's position on biological activity. |
Through such a rational and iterative process of design, synthesis, and biological evaluation, it is possible to develop novel analogues of this compound with optimized therapeutic potential.
Biological Activities and Mechanistic Investigations in Vitro and Cellular Focus
Modulation of Cellular Signaling Pathways
Nicotinic acid (Niacin) and its derivatives are known agonists for the G protein-coupled receptor GPR109A. nih.govnih.gov GPR109A, identified as a niacin receptor, is activated by niacin at nanomolar concentrations and by the endogenous ligand β-hydroxybutyrate at micromolar concentrations. nih.gov As a Gi-coupled receptor, its activation leads to the inhibition of adenylate cyclase, which in turn suppresses the release of free fatty acids from adipose tissue. nih.govnih.gov
The signaling and internalization of GPR109A are complex processes. Upon agonist binding, the receptor activates Gi proteins. This activation can be blocked by pertussis toxin (PTX), which also unexpectedly prevents the agonist-induced internalization of the receptor. nih.gov The internalization process itself is rapid and occurs via clathrin-coated pits, a process regulated by G protein-coupled receptor kinase 2 (GRK2) and arrestin3. nih.gov GRK2-mediated phosphorylation of the activated receptor promotes the binding of arrestin3, which targets the receptor for internalization. nih.gov
Compounds structurally related to 5-phenoxynicotinic acid methyl ester, particularly those containing phenol (B47542) or ester moieties, have been investigated for their inhibitory effects on several key enzymes.
Carbonic Anhydrase (CA): Phenols are a known class of carbonic anhydrase inhibitors (CAIs). nih.gov Unlike classical sulfonamide inhibitors that bind directly to the catalytic zinc ion, some phenols exhibit a different binding mode. nih.gov For instance, phenol itself can anchor within the active site of human Carbonic Anhydrase II through hydrogen bonds with the zinc-coordinated water molecule and the amide group of Thr199, while its aromatic ring settles into a hydrophobic pocket. nih.gov Studies on various mono- and dihydroxybenzoic acid esters and other phenolic derivatives confirm their ability to inhibit multiple mammalian CA isoforms. nih.gov
Cyclooxygenase (COX) Enzymes: Phenoxy acetic acid and fenamic acid derivatives serve as notable examples of cyclooxygenase inhibitors. nih.govnih.gov These non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov Certain fenamic acids, such as flufenamic acid and mefenamic acid, act as substrate-selective inhibitors of COX-2, a mechanism that appears to be dependent on the cellular peroxide tone. nih.gov The carboxylate group of these inhibitors often interacts with key residues like Tyr-385 and Ser-530 at the top of the COX channel. nih.gov
Lipases: The inhibition of pancreatic lipase, a critical enzyme for the digestion and absorption of dietary fats, is a strategy for managing obesity. core.ac.uk Various natural and synthetic compounds, including flavonoid derivatives and other phenolic compounds, have demonstrated inhibitory activity against pancreatic lipase. nih.govnih.gov The mechanism of inhibition is often competitive, where the inhibitor competes with the substrate for binding to the enzyme's active site. nih.govnih.gov
The activation of signaling pathways by compounds like nicotinic acid can lead to significant changes in gene expression and cellular metabolism. Niacin has been shown to regulate genes in the liver, adipose tissue, and macrophages. nih.gov In a fed state, niacin can increase the expression of apolipoprotein-A1 mRNA, which is involved in high-density lipoprotein (HDL) production, and decrease the expression of sterol regulatory element-binding protein 1 (SREBP-1) mRNA, a key regulator of lipogenic genes. nih.gov These effects suggest that niacin derivatives can modulate lipid metabolism through GPR109A-dependent and independent mechanisms. nih.gov Furthermore, anti-inflammatory phytochemicals can influence the expression of genes related to inflammation, such as those for cytokines like IL-6 and IL-1β. nih.gov
In Vitro Cellular Assays for Biological Response
The anti-inflammatory potential of phenolic and nicotinic acid-related structures is evaluated through various in vitro assays.
COX Inhibition: The primary mechanism for many related anti-inflammatory compounds is the inhibition of COX enzymes. nih.govnih.gov Functional assays measure the 50% inhibitory concentration (IC₅₀) of a compound against COX-1 and COX-2. For example, certain phenoxy acetic acid derivatives have shown potent and selective inhibition of COX-2, with IC₅₀ values in the nanomolar range. nih.gov Similarly, natural products like senkyunolide O and cryptotanshinone (B1669641) have been identified as COX-2 selective inhibitors. nih.gov
Cytokine and Nitric Oxide Modulation: Anti-inflammatory activity is also assessed by measuring the modulation of inflammatory mediators. Phenolic acid esters have been shown to potently inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage models. mdpi.comnih.gov The neurotransmitter serotonin (B10506) (5-HT), which has structural similarities to some bioactive compounds, can modulate the release of key cytokines such as IL-1β, IL-6, and TNF-α from LPS-stimulated human monocytes, indicating that receptor-mediated pathways can influence inflammatory responses. nih.gov
Table 1: In Vitro Anti-Inflammatory Activity of Structurally Related Compounds
| Compound/Class | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| Phenoxy Acetic Acid Derivative (5f) | COX-2 | 0.06 µM | nih.gov |
| Senkyunolide O | COX-2 | 5 µM | nih.gov |
| Cryptotanshinone | COX-2 | 22 µM | nih.gov |
| 4-methyl-3-trans-hexenylferulate | NO Production | 1.01 µM | mdpi.comnih.gov |
| 4-Methoxyphenethyl ferulate | NO Production | 2.47 µM | mdpi.comnih.gov |
Methyl esters, particularly fatty acid methyl esters (FAMEs), derived from natural sources are widely reported to possess antimicrobial properties.
Antibacterial and Antifungal Activity: FAME extracts from various plants have demonstrated broad-spectrum antibacterial and antifungal efficacy. nih.govscielo.br For instance, FAMEs from Sesuvium portulacastrum showed potent activity against bacteria like Bacillus subtilis and moderate activity against fungi such as Aspergillus flavus and Aspergillus niger. Hexadecanoic acid methyl ester, a common FAME, has been specifically identified as having antibacterial effects against multidrug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net The mechanism is thought to involve the disruption of the bacterial cell membrane integrity. researchgate.net Antifungal studies have shown FAMEs to be effective against Paracoccidioides species, Candida species, and toxigenic Aspergillus species, with minimum inhibitory concentration (MIC) values in the µg/mL range. nih.govnih.gov
Antiviral Activity: The antiviral potential of related structures has also been explored. Derivatives of glycyrrhizic acid, including nicotinates, have been investigated for their ability to inhibit the replication of HIV-1. mdpi.com Other research has identified antiviral properties in various natural compounds against a range of viruses. For example, some methyl esters have shown activity against the measles virus, while compounds from Opuntia ficus-indica seed oil exhibited effects against herpes simplex type 2 (HSV-2). nih.govresearchgate.net The papain-like protease (PLpro) of SARS-CoV-2, a crucial enzyme for viral replication and evasion of the host immune response, has been identified as a target for some natural phenolic compounds. nih.gov
Table 2: In Vitro Antimicrobial Activity of Structurally Related Methyl Esters
| Compound/Extract | Microorganism | Activity (MIC) | Source |
|---|---|---|---|
| FAME extract (S. portulacastrum) | Bacillus subtilis | 0.25 mg/mL | |
| FAME extract (S. portulacastrum) | Aspergillus flavus | 4 mg/mL | |
| FAME extract (S. portulacastrum) | Aspergillus niger | 8 mg/mL | |
| Sunflower FAMEs | Candida glabrata | 15.6 µg/mL | nih.gov |
| Sunflower FAMEs | Paracoccidioides spp. | 15.6-500 µg/mL | nih.gov |
Role As a Precursor in Advanced Chemical Synthesis
Utilization in the Synthesis of Complex Organic Molecules
While specific documented applications of 5-phenoxynicotinic acid methyl ester are not widespread, its structure is inherently suited for the synthesis of complex organic molecules. The diaryl ether skeleton is a key component in numerous bioactive natural products, and synthetic strategies often focus on the effective formation of this aryl-O-aryl bond. chemimpex.com The construction of this linkage can be achieved through methods such as copper-catalyzed Ullmann condensation or nucleophilic aromatic substitution (SNAr) reactions, connecting a phenol (B47542) with an activated aryl halide. alfa-chemical.comchemicalbook.com
Integration into Pharmaceutical Intermediates
The integration of this compound into pharmaceutical intermediates is a logical application of its hybrid structure. The nicotinic acid scaffold is a well-established pharmacophore. It is not only a vitamin but also the basis for drugs used to treat dyslipidemia and for various other therapeutic applications. Its derivatives have been extensively investigated for a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. tcichemicals.comchemfaces.com For example, nicotinic acid derivatives are used as intermediates in the production of widely used pharmaceuticals like isoniazid (B1672263) and nicotinamide. nih.gov
Concurrently, the diaryl ether motif is recognized as a "privileged scaffold" in drug discovery, appearing in a multitude of approved drugs targeting a broad spectrum of diseases, including cancer, viral infections, and malaria. chemicalbook.comscbt.com This structural unit often enhances a molecule's therapeutic potential by providing a combination of rigidity and conformational flexibility, which is crucial for effective binding to biological targets like enzymes and receptors. The phenoxy group can contribute to improved physicochemical properties such as hydrophobicity and metabolic stability. Therefore, this compound serves as an ideal starting point for medicinal chemists, combining two proven pharmacophoric fragments to design novel pharmaceutical agents. chemicalbook.comtcichemicals.com
Contributions to Material Science Precursor Development
In the realm of material science, derivatives of nicotinic acid have demonstrated utility in various applications. For instance, certain derivatives have been studied as effective corrosion inhibitors for metals like mild steel, a property attributed to the N-heterocyclic pyridine (B92270) ring's ability to interact with metal surfaces. Aromatic esters, more broadly, are fundamental components in the synthesis of polymers and can act as plasticizers or specialty monomers.
Given its structure, which features rigid aromatic rings (both pyridine and phenyl) and a polar ester functional group, this compound holds potential as a precursor for novel materials. It could be explored as a monomer for the synthesis of specialty polymers, such as polyesters or polyamides (after conversion to the acid or an amine derivative), where high thermal stability and specific electronic properties are desired. The combination of the pyridine and phenoxy groups could impart unique optical or electrochemical characteristics, making it a candidate for the development of advanced organic materials.
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes for 5-Phenoxynicotinic Acid Methyl Ester
The advancement of synthetic organic chemistry offers opportunities to develop more efficient and sustainable methods for the preparation of this compound. Current synthetic strategies often rely on classical condensation and etherification reactions. Future efforts should focus on the development of novel catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to construct the phenoxy-pyridine bond with greater efficiency and under milder conditions. For instance, the adaptation of modern coupling techniques could lead to higher yields and reduced waste compared to traditional methods.
Furthermore, the exploration of one-pot or tandem reaction sequences, where multiple synthetic transformations are performed in a single reaction vessel, could significantly streamline the synthesis of this compound. This approach not only enhances operational simplicity but also minimizes the need for purification of intermediates, thereby reducing costs and environmental impact. The synthesis of related nicotinic acid derivatives often starts from readily available precursors like 2-methyl-5-ethylpyridine, which can be oxidized to form the nicotinic acid core. nih.govbeilstein-journals.org Similar strategies could be adapted and optimized for the large-scale production of this compound.
Advanced Computational Approaches for Predictive Modeling of its Interactions
The use of advanced computational modeling is crucial for accelerating the discovery and optimization of bioactive molecules. avestia.com For this compound, molecular docking and molecular dynamics (MD) simulations can provide profound insights into its potential interactions with various biological targets. avestia.com These computational tools can be employed to predict the binding affinity and mode of interaction of the compound with specific proteins, enzymes, or receptors that are implicated in disease pathways.
Future computational studies should focus on developing accurate force fields and employing quantum mechanics/molecular mechanics (QM/MM) methods to model the electronic and structural properties of this compound with high precision. avestia.com Such detailed in silico analyses can guide the rational design of new analogues with improved potency and selectivity. By creating a virtual library of derivatives and screening them against a panel of biological targets, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Exploration of Undiscovered Biological Activities and Novel Cellular Targets
While the current knowledge of the biological activities of this compound may be limited, its structural motifs suggest a wide range of potential therapeutic applications. The phenoxyacetic acid scaffold, for example, is present in compounds that have been investigated as radiotherapy sensitizers. nih.gov This suggests that this compound and its derivatives could be explored for their potential to enhance the efficacy of cancer treatments.
Future research should involve broad-based biological screening of this compound against a diverse array of cellular targets and disease models. High-throughput screening (HTS) campaigns can be utilized to identify novel biological activities, such as antimicrobial, anti-inflammatory, or neuroprotective effects. The identification of heterocyclic compounds from natural sources with various biological activities, including antioxidant and antidiabetic properties, further supports the rationale for exploring the bioactivity of this synthetic compound. nih.govufms.br Bioactivity-guided isolation and identification techniques, commonly used for natural products, can serve as a methodological framework for discovering the therapeutic potential of synthetic compound libraries. nih.gov
Strategic Design of Next-Generation Analogues with Enhanced Specificity
Building upon the insights gained from synthetic, computational, and biological studies, the strategic design of next-generation analogues of this compound represents a key future direction. The goal is to systematically modify the core structure to enhance its biological activity, improve its pharmacokinetic properties, and increase its target specificity.
Structure-activity relationship (SAR) studies will be instrumental in this endeavor. nih.gov By synthesizing a series of analogues with systematic variations in the phenoxy group, the substitution pattern on the pyridine (B92270) ring, and the nature of the ester group, researchers can elucidate the key structural features required for optimal activity. For instance, the introduction of different substituents on the phenyl ring could modulate the electronic properties and steric bulk of the molecule, leading to improved binding to a specific biological target. The design of phenolic analogues of other pharmacologically active esters has been a successful strategy for developing new therapeutic agents. nih.gov This approach, combined with computational modeling, will enable the rational design of next-generation compounds with superior therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-phenoxynicotinic acid methyl ester, and how are reaction conditions (e.g., solvent, catalyst) selected?
- Methodology :
- Esterification : Use a three-necked flask with methanol and sulfuric acid as the catalyst under an inert argon atmosphere at 60°C. Alternative alcohols (ethanol, 2-propanol) can be tested for comparative yield analysis .
- Workup : Post-reaction, extract the product with hexane, wash with sodium bicarbonate to neutralize residual acid, and purify via distillation. Validate purity using H NMR and GC-MS (e.g., methyl ester: H NMR δ 3.70 (s, CH), GC-EI-MS m/z 314 (M)) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
- Methodology :
- H NMR : Focus on ester methyl group signals (δ 3.6–3.8 ppm), aromatic protons (δ 6.8–8.0 ppm), and coupling patterns to confirm substitution on the nicotinic acid ring .
- Mass Spectrometry : Use LC-ESI-MS or GC-EI-MS to identify molecular ion peaks (e.g., m/z 314 for methyl ester) and fragmentation patterns (e.g., loss of COOCH group) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure.
- Ventilation : Conduct reactions in a fume hood to manage volatile solvents (e.g., dichloromethane) and acidic vapors .
Advanced Research Questions
Q. How can kinetic modeling optimize the synthesis of this compound, and what parameters are critical for model validation?
- Methodology :
- Data Collection : Perform time-course experiments at varying temperatures (e.g., 105–115°C) and monitor reactant conversion via GC or HPLC .
- Model Validation : Compare experimental yields (e.g., 70% at 105°C for 4.5 hours) with calculated values using Arrhenius-derived rate constants. Address deviations by refining activation energy or side-reaction terms .
Q. What strategies resolve discrepancies between experimental yields and theoretical predictions in esterification reactions?
- Methodology :
- Error Analysis : For mismatches (e.g., 1.00 Exp vs. 0.79 Calc at 105°C), assess catalyst efficiency, solvent polarity, or competing hydrolysis.
- Experimental Adjustments : Optimize alcohol-to-acid molar ratios (e.g., 1:1.2) or use Dean-Stark traps to remove water and shift equilibrium .
Q. How do steric and electronic effects of alcohol substituents influence esterification efficiency of 5-phenoxynicotinic acid derivatives?
- Methodology :
- Steric Effects : Compare yields of methyl (m/z 314) vs. bulkier esters (e.g., 2,2-dimethylpropyl ester, m/z 370). Lower reactivity with hindered alcohols suggests steric hindrance at the reaction site .
- Electronic Effects : Use Hammett plots to correlate alcohol pKa with reaction rates. Electron-withdrawing groups (e.g., nitro) may slow protonation steps .
Q. What chromatographic methods are suitable for quantifying trace impurities in this compound?
- Methodology :
- GC-MS : Employ polar cyanosilicone columns (e.g., SP-2560) for separating cis/trans isomers or unsaturated byproducts. Reference retention indices against FAME standards .
- Validation : Use internal standards (e.g., nonanoic acid methyl ester) to calibrate detector response and quantify impurities below 0.1% .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for this compound derivatives?
- Methodology :
- Spectral Comparison : Cross-reference chemical shifts with published data (e.g., δ 4.20 ppm for ferrocenyl protons vs. δ 4.50 ppm for benzoyl derivatives) .
- Isolation of Byproducts : Use preparative TLC to isolate ambiguous peaks and re-analyze via C NMR or IR spectroscopy to confirm functional groups .
Q. Why might GC-MS data show unexpected fragmentation patterns for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
